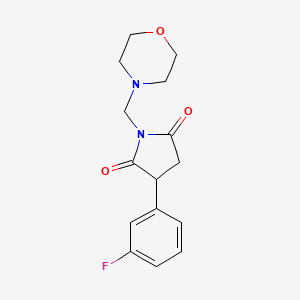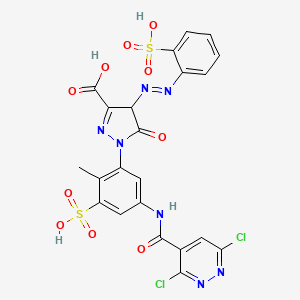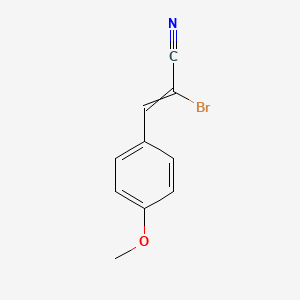![molecular formula C14H12N6 B14463190 [[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide CAS No. 65995-50-8](/img/structure/B14463190.png)
[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is often used in dyeing processes and has significant implications in biological staining and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide involves multiple steps, starting with the preparation of the diazonium salt. The process typically includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the desired hydrazinylidene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide is used as a reagent in various analytical techniques and as a precursor for synthesizing other complex compounds.
Biology
In biological research, this compound is used as a staining agent to highlight specific structures within cells and tissues. Its vibrant color makes it ideal for use in microscopy and histology.
Medicine
Industry
In the industrial sector, this compound is used in dyeing processes for textiles and other materials, providing vibrant and long-lasting colors.
Mechanism of Action
The mechanism of action of [[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide involves its interaction with specific molecular targets. The compound binds to certain cellular components, altering their chemical properties and making them more visible under microscopic examination. The pathways involved include binding to nucleic acids and proteins, which enhances the contrast in stained samples.
Comparison with Similar Compounds
Similar Compounds
New Fuchsin: A similar compound used in staining and dyeing processes.
Basic Violet 2: Another dye with similar applications in biological staining and industrial dyeing.
Uniqueness
[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide is unique due to its specific chemical structure, which provides distinct staining properties and vibrant colors. Its ability to bind to various cellular components makes it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
65995-50-8 |
|---|---|
Molecular Formula |
C14H12N6 |
Molecular Weight |
264.29 g/mol |
IUPAC Name |
[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C14H12N6/c1-9-7-11(3-5-13(9)17-19-15)12-4-6-14(18-20-16)10(2)8-12/h3-8H,1-2H3 |
InChI Key |
ZFDKNVBYIDMZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=N[N+]#N)C(=C2)C)C=CC1=NN=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)




![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)

